molecular formula C9H10N2O6 B2582405 2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid CAS No. 1259983-50-0

2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid

Cat. No.: B2582405
CAS No.: 1259983-50-0
M. Wt: 242.187
InChI Key: OTUANRBAUNWADZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid is an organic compound with a complex structure that includes amino, hydroxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of a methoxy-substituted phenol, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the acetic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also critical to ensure the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the hydroxy group, followed by the addition of an electrophile.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
  • 2-Amino-5-hydroxybenzoic acid

Uniqueness

2-Amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-2-(2-hydroxy-5-methoxy-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6/c1-17-4-2-5(7(10)9(13)14)8(12)6(3-4)11(15)16/h2-3,7,12H,10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUANRBAUNWADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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